molecular formula C4H3F5O B1581450 3,3,4,4,4-Pentafluorobutan-2-one CAS No. 374-41-4

3,3,4,4,4-Pentafluorobutan-2-one

Cat. No.: B1581450
CAS No.: 374-41-4
M. Wt: 162.06 g/mol
InChI Key: ZHJANTJICQVKOI-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutan-2-one is an organic compound with the molecular formula C₄H₃F₅O and a molecular weight of 162.06 g/mol . It is a fluorinated ketone, characterized by the presence of five fluorine atoms attached to the carbon chain. This compound is known for its high reactivity and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4,4-Pentafluorobutan-2-one can be synthesized through several methods. One common approach involves the fluorination of butanone derivatives using fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorination technologies and equipment to ensure high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,4,4,4-Pentafluorobutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

    Medicine: Research explores its potential as a precursor for the development of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with unique properties

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-one involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. In biological systems, fluorinated compounds can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,4-Pentafluorobutan-2-one is unique due to its ketone functional group and the specific arrangement of fluorine atoms. This configuration imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O/c1-2(10)3(5,6)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJANTJICQVKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285748
Record name Methyl perfluoroethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-41-4
Record name 3,3,4,4,4-Pentafluoro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-41-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 374-41-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42726
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl perfluoroethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-Pentafluorobutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,3,4,4,4-Pentafluorobutan-2-one a potential candidate for 19F NMR studies of proteins?

A1: While the provided research [, ] doesn't directly investigate this compound, its structure suggests potential as a 19F NMR tag. The presence of the trifluoromethyl (CF3) group is key. Here's why:

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